1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate
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Overview
Description
1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C16H20O4This compound is a derivative of malonic acid and is characterized by the presence of phenyl and allyl groups attached to the central carbon atom of the propanedioate structure .
Scientific Research Applications
1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate can be synthesized through the condensation of ethyl phenylacetate with diethyl malonate in the presence of a base, followed by acidification and elimination reactions . The reaction typically involves the following steps:
Condensation: Ethyl phenylacetate reacts with diethyl malonate in the presence of a base such as sodium ethoxide.
Acidification: The reaction mixture is then acidified to yield the intermediate product.
Elimination: The intermediate undergoes an elimination reaction to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and allyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The phenyl and allyl groups play a crucial role in its binding affinity and specificity towards target enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-allylmalonate: Similar structure but lacks the phenyl group.
Diethyl phenylmalonate: Similar structure but lacks the allyl group.
Diethyl malonate: The parent compound without phenyl and allyl groups.
Uniqueness
1,3-Diethyl 2-phenyl-2-(prop-2-en-1-yl)propanedioate is unique due to the presence of both phenyl and allyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-phenyl-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-4-12-16(14(17)19-5-2,15(18)20-6-3)13-10-8-7-9-11-13/h4,7-11H,1,5-6,12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUUVYPBGPMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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